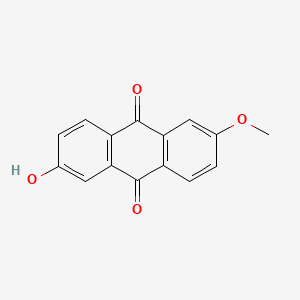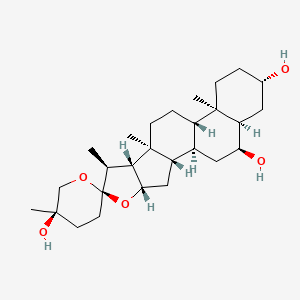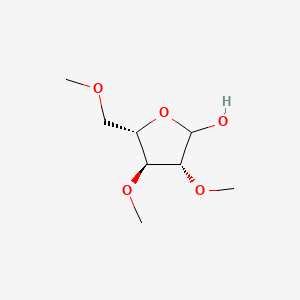
4-Oxo-2-Nonenal Alkyne
Descripción general
Descripción
4-oxo-2-Nonenal Alquino, también conocido como (2E)-4-oxo-2-nonen-8-ynal, es un electrófilo lipídico funcionalizado. Es un producto de la peroxidación lipídica, que modifica activamente los residuos de histidina y lisina en las proteínas, lo que lleva a la reticulación de proteínas. Este compuesto también modifica la 2'-desoxiguanosina, implicando la peroxidación lipídica en la mutagénesis y la carcinogénesis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-oxo-2-Nonenal Alquino normalmente implica la oxidación de ácidos grasos insaturados. Un método común incluye el uso de ácido linoleico como precursor. El proceso involucra varios pasos:
Oxidación: El ácido linoleico se oxida para formar hidroperóxidos.
Escisión: Los hidroperóxidos se escinden para formar aldehídos, incluido el 4-oxo-2-Nonenal.
Funcionalización: El aldehído se funcionaliza adicionalmente con un grupo alquino para formar 4-oxo-2-Nonenal Alquino.
Métodos de Producción Industrial
La producción industrial de 4-oxo-2-Nonenal Alquino sigue rutas sintéticas similares pero a mayor escala. El proceso involucra condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y ambientes de reacción controlados son comunes para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-oxo-2-Nonenal Alquino experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar aún más para formar ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes.
Sustitución: Puede participar en reacciones de sustitución nucleófila debido a la presencia del grupo carbonilo electrófilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los nucleófilos como aminas y tioles pueden reaccionar con el grupo carbonilo en condiciones suaves.
Productos Principales
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Varios productos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-oxo-2-Nonenal Alquino tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como sonda en la química click para aislar e identificar productos de peroxidación lipídica.
Biología: Estudios sobre la modificación y reticulación de proteínas, particularmente en el contexto del estrés oxidativo.
Medicina: Investigación sobre su papel en la mutagénesis y la carcinogénesis, proporcionando información sobre el desarrollo del cáncer.
Industria: Utilizado en el desarrollo de sensores y sistemas de detección para marcadores de estrés oxidativo
Mecanismo De Acción
El compuesto ejerce sus efectos a través de los siguientes mecanismos:
Modificación de Proteínas: Modifica los residuos de histidina y lisina en las proteínas, lo que lleva a la reticulación y alteración de la función de las proteínas.
Modificación del ADN: Modifica la 2'-desoxiguanosina en el ADN, contribuyendo a la mutagénesis.
Reacciones Electrófilas: El grupo alquino le permite actuar como un electrófilo, reaccionando con nucleófilos en sistemas biológicos
Comparación Con Compuestos Similares
Compuestos Similares
4-hidroxi-2-nonenal (4-HNE): Otro producto de la peroxidación lipídica con propiedades similares de modificación de proteínas y ADN.
Malondialdehído (MDA): Un aldehído más simple formado durante la peroxidación lipídica, conocido por su papel en el estrés oxidativo.
Singularidad
4-oxo-2-Nonenal Alquino es único debido a su grupo funcional alquino, que permite aplicaciones específicas en la química click. Esto lo convierte en una herramienta valiosa para aislar e identificar productos de peroxidación lipídica, proporcionando una comprensión más detallada del estrés oxidativo y sus implicaciones .
Propiedades
IUPAC Name |
(E)-4-oxonon-2-en-8-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-8H,3-4,6H2/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMTKWXGONLQR-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC(=O)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Z)-(phenylhydrazinylidene)methyl]aniline](/img/structure/B579780.png)
![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)

![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)



![(2R,3R)-7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B579790.png)
![benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B579793.png)
